molecular formula C15H14ClN5O3S2 B10872088 N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide

N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide

Cat. No.: B10872088
M. Wt: 411.9 g/mol
InChI Key: BOLHPIQJNGSHLP-UHFFFAOYSA-N
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Description

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is a complex organic compound with a unique structure that includes various functional groups such as amino, imino, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps. The initial step often includes the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to further reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorobenzoyl chloride, thiourea, and various amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its functional groups make it a valuable tool for probing biochemical pathways.

Medicine

In medicine, {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. For example, the compound may inhibit certain enzymes or activate specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C15H14ClN5O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H14ClN5O3S2/c16-10-3-1-9(2-4-10)13(22)20-15(25)19-11-5-7-12(8-6-11)26(23,24)21-14(17)18/h1-8H,(H4,17,18,21)(H2,19,20,22,25)

InChI Key

BOLHPIQJNGSHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl

Origin of Product

United States

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